molecular formula C8H16N2O2S B13119580 (2S)-2-azanyl-6-(ethanethioylamino)hexanoic acid

(2S)-2-azanyl-6-(ethanethioylamino)hexanoic acid

Cat. No.: B13119580
M. Wt: 204.29 g/mol
InChI Key: SLVMGVMSUOULGW-ZETCQYMHSA-N
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Description

N6-Ethanethioyl-L-lysine is a derivative of the amino acid lysine, characterized by the presence of an ethanethioyl group attached to the nitrogen atom at the sixth position of the lysine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Ethanethioyl-L-lysine typically involves the selective modification of lysine. One common method is the reaction of lysine with ethanethioyl chloride under controlled conditions to ensure the selective attachment of the ethanethioyl group to the nitrogen atom at the sixth position. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of N6-Ethanethioyl-L-lysine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N6-Ethanethioyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The ethanethioyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethanethioyl group, reverting it back to lysine.

    Substitution: The ethanethioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol-containing compounds.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Lysine.

    Substitution: Various substituted lysine derivatives depending on the nucleophile used.

Scientific Research Applications

N6-Ethanethioyl-L-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and its effects on protein function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N6-Ethanethioyl-L-lysine involves its incorporation into proteins, where it can modify the structure and function of the protein. The ethanethioyl group can interact with other amino acids and molecules within the protein, potentially altering its activity and stability. This modification can affect various molecular pathways, including those involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N6-Acetyl-L-lysine: Another lysine derivative with an acetyl group instead of an ethanethioyl group.

    N6-Methyl-L-lysine: A lysine derivative with a methyl group attached to the nitrogen atom at the sixth position.

Uniqueness

N6-Ethanethioyl-L-lysine is unique due to the presence of the ethanethioyl group, which imparts distinct chemical properties compared to other lysine derivatives. This uniqueness makes it valuable for specific applications where the ethanethioyl group can provide advantages in terms of reactivity and interaction with other molecules.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

(2S)-2-amino-6-(ethanethioylamino)hexanoic acid

InChI

InChI=1S/C8H16N2O2S/c1-6(13)10-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t7-/m0/s1

InChI Key

SLVMGVMSUOULGW-ZETCQYMHSA-N

Isomeric SMILES

CC(=S)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

CC(=S)NCCCCC(C(=O)O)N

Origin of Product

United States

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